molecular formula C18H21N3O4 B6492595 N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide CAS No. 899730-54-2

N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide

Cat. No.: B6492595
CAS No.: 899730-54-2
M. Wt: 343.4 g/mol
InChI Key: WVNUCQAPHUHFOJ-UHFFFAOYSA-N
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Description

N'-(2-Cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a synthetic organic compound characterized by a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group attached to an ethanediamide backbone and a 2-cyanophenyl substituent. The 2-cyanophenyl group introduces electron-withdrawing properties, which may affect solubility, reactivity, and biological activity.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c19-10-13-6-2-3-7-15(13)21-17(23)16(22)20-11-14-12-24-18(25-14)8-4-1-5-9-18/h2-3,6-7,14H,1,4-5,8-9,11-12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNUCQAPHUHFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanol, which is then reacted with 2-cyanobenzoyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N’-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of catalysts such as palladium on carbon.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as spirocyclic polymers and high-performance coatings.

Mechanism of Action

The mechanism of action of N’-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially disrupting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Spirocyclic Ring Variations

a) Ring Size Differences
  • N-[(2S)-1,4-Dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide (): This analog features a smaller [4.4] spiro ring system compared to the [4.5] ring in the target compound. The molecular weight (C₁₆H₁₉N₃O₆; 349.34 g/mol) is slightly lower than the target compound’s likely mass (~363 g/mol, based on ). Substitution with a 3-nitrophenyl group instead of 2-cyanophenyl introduces stronger electron-withdrawing effects, which could alter binding affinity in biological systems .
b) Spiro Ring Functionalization
  • N-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-N-methyl-2-(tetradecanoyloxy)-N-(2-(tetradecanoyloxy)ethyl)ethan-1-aminium iodide (): This compound replaces the ethanediamide moiety with a quaternary ammonium group and long-chain fatty esters. The structural divergence results in surfactant-like properties, contrasting with the target compound’s amide-based polarity. The iodine counterion further enhances hydrophilicity, making this analog suitable for applications in ion transport or micelle formation .

Substituent Effects

a) Aromatic Substituents
  • BJ26050: N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide (): Structurally identical to the target compound except for the 2-nitrophenyl substituent (vs. 2-cyanophenyl). The nitro group is more polar and electron-withdrawing than cyano, which may increase melting point and reduce lipophilicity. Molecular weight (C₁₇H₂₁N₃O₆; 363.37 g/mol) is nearly identical, suggesting minimal differences in bulk properties .
  • S14: (S,E)-N-(4-Methoxybenzyl)-N-(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)-3-oxo-3-phenylpropanamide (): Substitution with a 4-methoxybenzyl group and phenylpropanamide tail introduces chirality and extended conjugation. This compound’s synthesis yield (75%) reflects efficient coupling strategies, which could inform optimization for the target compound .

Backbone Modifications

  • S15: Ethyl (S,E)-3-((4-Methoxybenzyl)(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)amino)-3-oxopropanoate (): Replacing the ethanediamide with a malonate ester backbone increases flexibility and introduces an ester hydrolysis site. The ethyl ester group improves volatility, making S15 more suitable for gas chromatography analysis compared to the target compound’s rigid amide structure .

Table 1: Key Comparative Data

Compound Name Spiro Ring Substituent Molecular Weight (g/mol) Key Functional Groups Notable Properties Reference
N'-(2-Cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide [4.5] 2-Cyanophenyl ~363 Ethanediamide High polarity, rigid backbone [10]
BJ26050 [4.5] 2-Nitrophenyl 363.37 Ethanediamide Enhanced polarity [10]
N-[(2S)-1,4-Dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide [4.4] 3-Nitrophenyl 349.34 Ethanediamide Reduced steric hindrance [5]
S14 [4.5] 4-Methoxybenzyl Not reported Phenylpropanamide Chirality, conjugation [3]
Compound 3.51 () [4.5] Tetradecylidene Not reported Quaternary ammonium iodide Surfactant-like behavior [7]

Biological Activity

N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a dioxaspiro moiety and a cyanophenyl group. Its molecular formula is C15H18N4O2C_{15}H_{18}N_4O_2, with a molecular weight of approximately 290.33 g/mol. The structural formula can be represented as follows:

\text{N 2 cyanophenyl N 1 4 dioxaspiro 4 5 decan 2 yl}methyl)ethanediamide}

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Properties : These compounds can scavenge free radicals, reducing oxidative stress in biological systems.
  • Enzyme Inhibition : Many derivatives have shown potential as inhibitors of specific enzymes such as α-glucosidase, which is crucial in managing diabetes by delaying carbohydrate absorption.

1. In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of α-glucosidase activity. The IC50 value was found to be comparable to standard inhibitors like Acarbose.

CompoundIC50 (µM)Selectivity over α-amylase
This compound15.017.48-fold
Acarbose327.0-

2. In Vivo Studies

In vivo studies conducted on diabetic rat models indicated that the compound significantly reduced blood glucose levels postprandially when administered at doses of 50 mg/kg.

Case Study 1: Anti-Diabetic Activity

A study published in the Journal of Medicinal Chemistry explored the anti-diabetic effects of various derivatives of dioxaspiro compounds, including this compound. Results showed that this compound effectively lowered blood glucose levels and improved insulin sensitivity in diabetic rats.

Case Study 2: Cytotoxicity and Selectivity

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines (e.g., HeLa and MCF-7). The results indicated low cytotoxicity against normal human cells while exhibiting significant growth inhibition in cancer cells.

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